Unii-P4rox5elt2

Beschreibung

Eigenschaften

Key on ui mechanism of action |

Light Sciences Oncology (LSO) aims to en-light-en cancer patients. Light Sciences has developed Light Infusion Therapy (Litx) which is a novel treatment for solid tumors. The therapy involves inserting a flexible light-emitting diode (LED) into a tumor, followed by an injection of LS11 (talaporfin sodium), a light-activated drug. Once the LED activates LS11, molecular oxygen is converted into singlet oxygen, killing tissue within the LED's scope and shutting down the blood supply to the area. The treatment is designed for use on three types of cancers: hepatoma (liver cancer), metastatic colorectal cancer, and Gioma (brain tumor). |

|---|---|

CAS-Nummer |

110230-98-3 |

Molekularformel |

C38H41N5O9 |

Molekulargewicht |

711.8 g/mol |

IUPAC-Name |

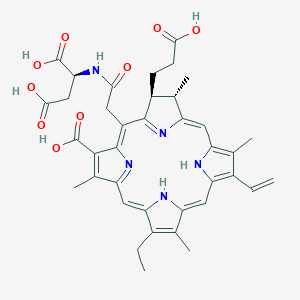

(2S)-2-[[2-[(2S,3S)-7-carboxy-3-(2-carboxyethyl)-17-ethenyl-12-ethyl-2,8,13,18-tetramethyl-2,3,22,24-tetrahydroporphyrin-5-yl]acetyl]amino]butanedioic acid |

InChI |

InChI=1S/C38H41N5O9/c1-7-20-16(3)24-12-26-18(5)22(9-10-32(45)46)35(42-26)23(11-31(44)41-30(37(49)50)15-33(47)48)36-34(38(51)52)19(6)27(43-36)14-29-21(8-2)17(4)25(40-29)13-28(20)39-24/h7,12-14,18,22,30,39,43H,1,8-11,15H2,2-6H3,(H,41,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52)/t18-,22-,30-/m0/s1 |

InChI-Schlüssel |

VSEIDZLLWQQJGK-BRXYURPTSA-N |

Isomerische SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)N[C@@H](CC(=O)O)C(=O)O)CCC(=O)O)C)C)C=C)C |

Kanonische SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)NC(CC(=O)O)C(=O)O)CCC(=O)O)C)C)C=C)C |

Synonyme |

laserphyrin mono-L-aspartyl chlorin e6 monoaspartyl chlorin e6 N-aspartyl chlorin e6 N-aspartylchlorin e6 NPe6 Talaporfin talaporfin sodium |

Herkunft des Produkts |

United States |

Molecular and Cellular Mechanisms of Talaporfin in Photodynamic Processes

Photochemical and Photophysical Principles Underlying Talaporfin Activity Research

Talaporfin's therapeutic action in PDT is initiated by its absorption of light, which triggers a series of photochemical and photophysical events. patsnap.com

Singlet Oxygen Generation Efficiency and Quantum Yield Studies

Upon light activation, talaporfin transitions from a ground state to an excited singlet state. patsnap.com The energy from this excited singlet state is then transferred to molecular oxygen present in the tissues, leading to the generation of highly reactive oxygen species, primarily singlet oxygen (¹O₂). patsnap.commdpi.com Singlet oxygen is recognized as the main cytotoxic species responsible for inducing tumor cell death in PDT. researchgate.netnih.gov

Research into the singlet oxygen quantum yield (ΦΔ) of talaporfin has provided critical insights into its efficiency. Studies have reported the singlet oxygen quantum yield of talaporfin sodium to be in the range of 0.5 to 0.8. More specifically, values such as 0.56 in water and 0.77 in methanol (B129727) have been documented. medkoo.com Another study measured the ΦΔ of talaporfin sodium as 0.53. researchgate.netnih.govresearchgate.net These quantum yields indicate the effectiveness of talaporfin in converting absorbed light energy into cytotoxic singlet oxygen.

Table 1: Singlet Oxygen Quantum Yield (ΦΔ) of Talaporfin Sodium

| Solvent/Context | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| Water | 0.56 | medkoo.com |

| Methanol | 0.77 | medkoo.com |

| General Measurement | 0.53 | researchgate.netnih.govresearchgate.net |

| General Range | 0.5–0.8 | medkoo.com |

Excited State Dynamics and Energy Transfer Research

The fundamental step in talaporfin's photodynamic activity involves its transition from a stable ground state to an excited singlet state upon absorbing light of a specific wavelength. patsnap.com This excited singlet state is short-lived and can undergo intersystem crossing to a longer-lived triplet state. It is from this triplet state that energy is efficiently transferred to ground-state molecular oxygen (³O₂), converting it into cytotoxic singlet oxygen (¹O₂). patsnap.commdpi.com This energy transfer mechanism is crucial for the therapeutic effect, as singlet oxygen directly mediates cellular damage. patsnap.com

Excitation Wavelength Optimization Research

Optimization of the excitation wavelength is vital for effective PDT, as it influences tissue penetration and selective activation of the photosensitizer. Talaporfin sodium exhibits a major absorption peak at 664 nm. researchgate.net This wavelength is typically used for its activation in PDT, often delivered by a diode laser. patsnap.commedkoo.commdpi.commdpi.comresearchgate.netresearchgate.netnih.govcore.ac.uk

Beyond the primary therapeutic wavelength, talaporfin sodium also has other absorption peaks. In a pH 7.4 phosphate (B84403) buffer solution, it shows absorption peaks in the Soret band at 398 nm and in the Q bands at 502, 530, 620, and 654 nm. researchgate.net The selection of 664 nm is particularly advantageous because longer wavelengths penetrate deeper into tissues compared to shorter wavelengths, such as those absorbed by conventional photosensitizers like porfimer sodium (630 nm). researchgate.netmdpi.comacs.org This longer wavelength also helps to avoid the absorption band of hemoglobin, thereby enhancing light delivery to the target tissue. researchgate.net

Table 2: Absorption Wavelengths of Talaporfin Sodium

| Absorption Band | Wavelength (nm) | Context/Notes | Reference |

| Soret Band | 398 | In pH 7.4 phosphate buffer solution | researchgate.net |

| Q Bands | 502, 530, 620 | In pH 7.4 phosphate buffer solution | researchgate.net |

| Q Band (Major) | 654 | In pH 7.4 phosphate buffer solution | researchgate.net |

| Primary PDT | 664 | Optimal for therapeutic activation and tissue penetration | patsnap.commedkoo.comresearchgate.netmdpi.commdpi.comresearchgate.netresearchgate.netnih.govcore.ac.uk |

| Primary PDT | 664-667 | General range for laser activation | patsnap.comwikipedia.org |

Reactive Oxygen Species (ROS) Generation and Cellular Oxidative Stress Induction by Talaporfin

The generation of reactive oxygen species (ROS) is the central cytotoxic mechanism of talaporfin-mediated PDT. Upon light activation, talaporfin produces various ROS, with singlet oxygen being the predominant species. patsnap.compatsnap.commdpi.commdpi.com These highly reactive molecules initiate a cascade of events that lead to significant cellular oxidative stress and damage to cellular components. patsnap.com Studies have demonstrated a significant increase in intracellular ROS levels in a dose-dependent manner following talaporfin-mediated PDT. plos.org

The oxidative stress induced by talaporfin's ROS generation results in the disruption of cellular membranes and damage to mitochondria. patsnap.com Ultimately, this leads to cell death through programmed mechanisms such as apoptosis and necrosis. patsnap.com Furthermore, talaporfin-PDT has been shown to induce ferroptosis, a distinct form of regulated necrotic cell death characterized by iron-dependent accumulation of lipid peroxidation. nih.govdovepress.com

Lipid Peroxidation Research

Lipid peroxidation is a critical consequence of ROS generation by talaporfin. Singlet oxygen, a primary ROS produced, directly contributes to the damage of cellular components, including lipids. patsnap.compatsnap.com Research indicates that talaporfin-mediated PDT substantially induces lipid peroxidation. nih.gov This process is a key factor in the mechanism of ferroptosis, a form of cell death that can be triggered by PDT and is characterized by the iron-dependent oxidative modification of phospholipid membranes. nih.govdovepress.com Elevated lipid peroxidation rates have been observed in cells treated with PDT. researchgate.netresearchgate.net

DNA Cross-linking Investigations

Photodynamic therapy mediated by talaporfin sodium (t-PDT) induces cellular damage through the generation of reactive oxygen species (ROS), including the formation of DNA cross-links. americanelements.com Research has demonstrated that t-PDT leads to increased levels of intracellular ROS and DNA double-strand breaks. zhounan.org Specifically, studies on esophageal squamous cell carcinoma (ESCC) cells treated with talaporfin sodium showed a dose-dependent phosphorylation of γ-H2AX, a key indicator of DNA double-strand breaks, which are considered a severe form of DNA damage. zhounan.org This suggests that talaporfin-mediated photodynamic processes directly contribute to genotoxic stress by inducing DNA damage. zhounan.org

Mitochondrial Damage Research

The generation of reactive oxygen species (ROS) by activated talaporfin sodium is a pivotal event that leads to oxidative stress and subsequent mitochondrial damage within target cells. nih.gov Investigations into the effects of talaporfin sodium-mediated PDT (NPe6-PDT) on human glioblastoma T98G cells revealed that lower doses of NPe6-PDT induced the release of cytochrome-c from mitochondria. invivogen.com This release is a critical step in the intrinsic apoptotic pathway, further leading to the activation of caspase-9 and caspase-3. invivogen.com The disruption of mitochondrial function, including damage to the mitochondrial transmembrane potential and inhibition of the oxidative phosphorylation (OXPHOS) system, is a recognized mechanism by which photosensitizers like talaporfin induce cell death. cenmed.com Ultimately, mitochondrial damage is a significant contributor to the cell apoptosis observed following talaporfin-based photodynamic therapy. wikipedia.org

Modes of Programmed Cell Death Induced by Talaporfin Activation

Talaporfin activation in photodynamic therapy leads to cell death primarily through the generation of reactive oxygen species (ROS), which can induce various forms of programmed cell death, including apoptosis and necrosis. nih.govamericanelements.com The specific mode of cell death induced by PDT, including talaporfin-mediated PDT (Tal-PDT), can be influenced by factors such as the photosensitizer concentration and light dose. researchgate.netfishersci.com Tal-PDT has been observed to induce both immunogenic and non-immunogenic cell death. citeab.com In vitro studies have shown that talaporfin sodium-PDT (TS-PDT) can induce apoptosis, necrosis, and autophagy-associated cell death. nih.govuni.lu

Apoptosis Induction Mechanisms

Talaporfin sodium-mediated photodynamic therapy (t-PDT) is a potent inducer of apoptosis in cancer cells. zhounan.org This apoptotic response is characterized by distinct morphological changes such as cell shrinkage, perinuclear vacuolization, and nuclear fragmentation. zhounan.org The induction of apoptosis is further confirmed by the presence of annexin (B1180172) V-positive cells, a common marker for early apoptosis. zhounan.org Mechanistically, t-PDT-induced apoptosis is accompanied by the concurrent generation of reactive oxygen species (ROS) and the induction of DNA double-strand breakage. zhounan.org

In human glioblastoma T98G cells, low doses of talaporfin sodium-PDT (NPe6-PDT) activate key apoptotic effectors. This includes the activation of caspase-3, which is a central executioner caspase in the apoptotic cascade, and the expression of phosphatidylserine (B164497) on the cell surface, another hallmark of apoptosis. invivogen.com Furthermore, DNA fragmentation, a characteristic feature of late-stage apoptosis, is observed. invivogen.com A crucial aspect of talaporfin-induced apoptosis involves the mitochondrial pathway, evidenced by the release of cytochrome-c from mitochondria and the subsequent activation of initiator caspase-9 and effector caspase-3. invivogen.com Mitochondria-dependent apoptosis, initiated by cytochrome c release, is recognized as a primary mechanism of cell death induced by PDT. researchgate.net

Necrosis Induction Mechanisms

Talaporfin sodium-mediated photodynamic therapy (PDT) is also capable of inducing necrosis in cancer cells, alongside apoptosis. nih.govamericanelements.com Research on human glioblastoma T98G cells treated with talaporfin sodium-PDT (NPe6-PDT) demonstrated the induction of necrosis, indicated by the stainability of propidium (B1200493) iodide, a fluorescent dye that enters cells with compromised membrane integrity. invivogen.com It has been observed that higher doses of NPe6-PDT tend to decrease the proportion of apoptotic cell death while concurrently increasing the extent of necrosis. invivogen.com

Further evidence for necrosis induction comes from the significant increase in lactate (B86563) dehydrogenase (LDH) leakage from the cell layer into the conditioned medium following NPe6 (25 and 50 μg/ml)-PDT treatment. invivochem.cn This leakage of intracellular enzymes like LDH into the extracellular space is a classical indicator of cell membrane rupture and necrotic cell death. invivochem.cn Mechanistically, necrosis can be triggered by the activation of receptor-interacting protein kinase 1 (RIPK1), lysosomal damage, and an overload of intracellular calcium. researchgate.net The pattern of cell death induced by talaporfin sodium-PDT can shift from predominantly apoptotic to necrotic depending on the concentration of the photosensitizer used. fishersci.com

Necroptosis Induction Mechanisms

Necroptosis, a form of programmed necrosis, has been identified as a contributor to the necrotic cell death induced by talaporfin sodium-mediated PDT (NPe6-PDT) in human glioblastoma T98G cells. invivochem.cn Investigations have shown that the leakage of lactate dehydrogenase (LDH) caused by NPe6 (25 μg/ml)-PDT can be inhibited by necrostatin-1, a known necroptosis inhibitor. invivochem.cn

Moreover, the knockdown of key proteins involved in the necroptotic pathway, such as receptor-interacting serine-threonine kinase (RIP)-1, RIP-3, and mixed lineage kinase domain-like protein (MLKL), also suppressed the LDH leakage induced by NPe6-PDT. invivochem.cn These findings collectively indicate that the necrotic cell death observed after NPe6-PDT treatment is, at least in part, mediated by the necroptosis pathway. invivochem.cn

Ferroptosis Induction Mechanisms

Ferroptosis is a distinct form of regulated necrotic cell death characterized by iron-dependent oxidative modification of phospholipid membranes. citeab.com Photodynamic therapy (PDT) is known to generate reactive oxygen species (ROS) and lipid peroxides, which are critical triggers for ferroptosis. citeab.com Studies have reported that talaporfin sodium-photodynamic therapy (TS-PDT) induces ferroptosis in cancer cells. citeab.com

The mechanism underlying TS-PDT-induced ferroptosis involves the accumulation of lipid peroxidation, directly driven by the ROS generated during the therapy. Experimental evidence shows that TS-PDT-induced cell death is partially suppressed by ferrostatin-1, a specific ferroptosis inhibitor, and is consistently accompanied by lipid peroxidation. Furthermore, TS-PDT has been found to inhibit the activity of system xc-, a cystine/glutamate antiporter crucial for maintaining cellular redox balance and preventing ferroptosis. The combination of TS-PDT with ferroptosis inducers, such as imidazole (B134444) ketone erastin (B1684096) (IKE) or Ras-selective lethal 3 (RSL3), has been shown to enhance the induction of cell death. Ferroptosis induced in laser-treated tumor cells by Tal-PDT is considered crucial for the abscopal effect, enhancing the induction of XCR-1+ dendritic cells and contributing to systemic anti-tumor immunity. citeab.com

Talaporfin-Mediated Vascular Disruption and Ischemia Mechanisms

Talaporfin-mediated photodynamic therapy (PDT) significantly contributes to tumor destruction by disrupting the tumor's blood supply, leading to ischemia patsnap.compatsnap.com. The reactive oxygen species (ROS), particularly singlet oxygen, generated during the light activation of Talaporfin, cause damage to the endothelial cells that line the tumor blood vessels patsnap.compatsnap.com. This damage results in vessel occlusion, which in turn leads to a reduction in tumor blood flow and subsequent tumor ischemia patsnap.compatsnap.comresearchgate.netdntb.gov.ua. This vascular shutdown mechanism complements the direct killing of cancer cells, making Talaporfin a potent anticancer agent patsnap.compatsnap.com.

Research indicates that Talaporfin sodium-based PDT induces the shutdown of existing tumor vessels through the activation of the Rho-GTP pathway, specifically involving the RhoA/ROCK pathway researchgate.netdntb.gov.ua. This pathway activation leads to a decrease in tumor blood flow researchgate.netdntb.gov.ua. Furthermore, studies have shown that PDT can induce thrombus formation within tumor vessels, which contributes to secondary ischemic tissue damage mdpi.com. Compared to first-generation photosensitizers like porfimer, Talaporfin-based PDT has demonstrated a more significant vascular shutdown effect, resulting in greater tumor necrosis due to ischemia researchgate.net.

Endothelial Cell Damage Research

Extensive research has focused on the direct impact of Talaporfin-mediated PDT on endothelial cells, which are critical components of the tumor vasculature. Reactive oxygen species generated during PDT are known to damage these cells patsnap.com. In vitro studies using human umbilical vein endothelial cells (HUVECs) have provided detailed insights into the cellular changes induced by Talaporfin sodium-based PDT. These studies revealed that Talaporfin-PDT leads to the destruction of endothelial tubes and depolymerization of microtubules researchgate.netdntb.gov.ua.

Key findings from endothelial cell damage research are summarized in the table below:

| Cellular Event in HUVECs | Effect of Talaporfin Sodium-PDT | Effect of ROCK Inhibitor (Y27632) Pretreatment | Reference |

| Endothelial Tube Formation | Inhibition/Destruction | Not directly stated, but related to downstream effects | researchgate.netdntb.gov.ua |

| Microtubule Dynamics | Depolymerization | Not directly stated, but related to downstream effects | researchgate.netdntb.gov.ua |

| F-actin Dynamics | Formation of F-actin stress fibers | Completely prevented | researchgate.netdntb.gov.ua |

| Myosin Light Chain (MLC) Phosphorylation | Significant increase | Completely prevented | researchgate.netdntb.gov.ua |

These findings indicate that Talaporfin-mediated PDT triggers a cascade of events within endothelial cells, leading to structural and functional alterations. The prevention of F-actin stress fiber formation and MLC phosphorylation by the Rho-associated protein kinase (ROCK) inhibitor, Y27632, highlights the involvement of the RhoA/ROCK pathway in these processes researchgate.netdntb.gov.ua. Preclinical studies have further demonstrated the selective vascular effects of Talaporfin sodium, suggesting that its PDT-mediated action enhances persistent vascular shutdown primarily through endothelial cell damage core.ac.uk.

Tumor Microvasculature Occlusion Studies

Research has experimentally verified that local microvascular embolisms are formed within the cancer tissue following Talaporfin injection and subsequent photodynamic therapy semanticscholar.org. This occlusion of existing tumor vessels directly contributes to the reduction in tumor blood flow researchgate.net. The disruption of tumor vasculature is a primary mechanism through which Talaporfin's singlet oxygen-induced oxidative damage exerts its cytotoxic effects mdpi.com. The mechanism of tumor cell death and destruction in PDT varies, and microvascular damage or occlusion is a recognized contributor to this process mdpi.com.

Cellular Uptake, Intracellular Trafficking, and Metabolism of Talaporfin

Mechanisms of Talaporfin Cellular Internalization

The internalization of talaporfin into cells is primarily an active and energy-dependent process. Studies have shown that reducing cellular temperature by incubating cells on ice significantly diminishes talaporfin uptake, indicating active transport wikipedia.org. Furthermore, a high intracellular concentration of adenosine (B11128) triphosphate (ATP) is essential for efficient uptake wikipedia.orgfishersci.fiwikipedia.org. Inhibition of ATP synthesis using compounds like 2-deoxyglucose (2-DG) and sodium azide (B81097) (NaN3) markedly reduces talaporfin uptake, underscoring its energy dependence wikipedia.org.

Clathrin-Dependent Endocytosis Research

A significant mechanism for talaporfin's cellular internalization is clathrin-dependent endocytosis wikipedia.orgfishersci.fiwikipedia.orgfishersci.caontosight.aifishersci.ca. Experimental evidence supporting this includes the observation that Pitstop2, a specific inhibitor of clathrin-dependent endocytosis, causes a substantial reduction in talaporfin uptake in various cell lines, including lung cancer and sarcoma cells wikipedia.org. Similarly, chlorpromazine (B137089) hydrochloride, an inhibitor known to interfere with clathrin film formation, has also been shown to decrease talaporfin uptake wikipedia.org.

Caveolae-Dependent Endocytosis Research

In addition to clathrin-dependent pathways, research indicates that caveolae-dependent endocytosis also plays a role in the uptake of talaporfin wikipedia.orgfishersci.fiwikipedia.orgfishersci.caontosight.aifishersci.ca. This suggests that talaporfin utilizes multiple endocytic routes for entry into target cells.

Role of Intracellular ATP in Uptake Efficiency

The efficiency of talaporfin uptake is directly linked to the availability of intracellular ATP. A substantial amount of ATP within the cell is a prerequisite for the internalization process wikipedia.orgfishersci.fiwikipedia.org. The active nature of talaporfin transport is further highlighted by the inhibitory effect of ATP synthesis inhibitors such as 2-DG and NaN3, which lead to a significant decrease in talaporfin accumulation inside cells wikipedia.org.

Influence of K-Ras Signaling on Talaporfin Uptake

The K-Ras signaling pathway has been identified as a regulatory mechanism influencing talaporfin uptake wikipedia.orgfishersci.fiwikipedia.org. Inhibition of K-Ras signaling has been observed to reduce talaporfin uptake in carcinoma and sarcoma cell lines wikipedia.orgfishersci.fiwikipedia.org. In cancer cell lines harboring K-Ras mutations, such as the lung cancer cell line A549 and the pancreatic cancer cell line MIA PaCa2, treatment with PI3K and MAPK inhibitors suppressed talaporfin uptake, suggesting that activated K-Ras signaling may promote its internalization wikipedia.orgresearchgate.net. Interestingly, this influence of K-Ras activation on uptake might operate independently of intracellular ATP levels wikipedia.org.

Preferential Uptake in Cancer Cells Research

Talaporfin exhibits a preferential uptake in cancer cells compared to normal cells wikipedia.orgfishersci.co.uk. This selective accumulation in tumor tissues is partly facilitated by the enhanced permeability and retention (EPR) effect, a characteristic feature of tumor vasculature involving leaky blood vessels and impaired lymphatic drainage wikipedia.orgfishersci.co.uk. In vivo studies have demonstrated high talaporfin uptake in cancer cells, while its presence in tumor-infiltrating T cells is minimal wikipedia.org. In vitro experiments also support this, showing uptake in most cancer cell lines but very low accumulation in peripheral blood mononuclear cells (PBMC) fishersci.ca. However, one study noted that talaporfin sodium was taken up by all cell lines examined, irrespective of cell type, although it subsequently accumulated in lysosomes alfa-chemistry.com. Another study on glioma found no significant differences in intratumoral talaporfin sodium uptake between newly diagnosed and recurrent cases, suggesting uniform uptake across the factors examined in that specific context americanelements.com.

Receptor-Mediated Uptake Hypothesis (e.g., Peripheral Benzodiazepine (B76468) Receptors)

The hypothesis of receptor-mediated uptake for porphyrin-based compounds, including the potential involvement of peripheral benzodiazepine receptors (PBRs), has been explored. PBRs, also known as the Translocator Protein (TSPO), are highly expressed in malignant tumors such as glioblastoma (GBM) and have been associated with the selective accumulation of porphyrin-based compounds citeab.comfishersci.nlnih.govnih.govnih.gov. While a previous photosensitizer, hematoporphyrin (B191378) derivative (HpD), was suggested to be taken up via LDL-mediated transport with PBRs potentially facilitating this, talaporfin (TS) possesses an aspartic acid side chain that increases its hydrophilicity and reduces its affinity for LDL, implying a distinct uptake mechanism citeab.com. Although a direct correlation between PBR displacement ability and photosensitizing efficacy has not been established for all porphyrin compounds, the role of PBRs in the accumulation of porphyrin-based photosensitizers warrants further investigation citeab.comnih.gov.

Intracellular Trafficking and Metabolism

Once internalized, talaporfin undergoes specific intracellular trafficking. It has been observed to co-localize with early endosomes and subsequently with lysosomes wikipedia.orgfishersci.fiwikipedia.orgfishersci.cafishersci.ca. The compound is then translocated from early endosomes to lysosomes, where it is ultimately degraded by lysosomal enzymes wikipedia.orgfishersci.fiwikipedia.orgfishersci.cafishersci.ca. Inhibition of lysosomal enzymes, for instance, by chloroquine (B1663885) or ammonium (B1175870) chloride (NH4Cl), has been shown to maintain intracellular talaporfin levels, confirming that lysosomal degradation is a primary pathway for its elimination from the cell wikipedia.orgfishersci.fiwikipedia.orgfishersci.cafishersci.ca. Notably, talaporfin does not co-localize with mitochondria wikipedia.orgfishersci.fiwikipedia.org.

3.3.2. Impact of Lysosomal Enzyme Inhibition on Talaporfin Retention

Talaporfin, a photosensitizer utilized in photodynamic therapy (PDT), undergoes a specific intracellular metabolic pathway that significantly influences its therapeutic efficacy. Following cellular uptake, which primarily occurs via clathrin- and caveolae-dependent endocytosis, talaporfin is subsequently trafficked through the endosomal pathway, eventually reaching the lysosomes nih.govresearchgate.netresearchgate.netnih.gov. Within the lysosomes, talaporfin is subject to enzymatic degradation, a key mechanism for its elimination from the cell nih.govresearchgate.netresearchgate.netnih.gov.

Research findings have demonstrated that inhibiting lysosomal enzyme activity plays a crucial role in maintaining intracellular talaporfin levels, thereby enhancing its retention within target cells nih.govresearchgate.netnih.gov. Studies investigating this phenomenon have utilized lysosomal inhibitors such as chloroquine (CQ) and ammonium chloride (NH4Cl) nih.govresearchgate.net. These agents function by increasing the internal pH of lysosomes, which in turn suppresses the activity of lysosomal degradative enzymes nih.govresearchgate.net.

The following table summarizes representative findings on the impact of lysosomal enzyme inhibitors on talaporfin retention:

| Inhibitor | Concentration | Incubation Time | Effect on Talaporfin Fluorescence Intensity (Retention) | Reference |

| Chloroquine (CQ) | Indicated concentrations | 48 hours | Significantly inhibited decrease in fluorescence intensity | nih.gov |

| Ammonium Chloride (NH4Cl) | Indicated concentrations | 48 hours | Significantly inhibited decrease in fluorescence intensity | nih.gov |

These findings underscore that by preventing lysosomal degradation, inhibitors like chloroquine and ammonium chloride can effectively maintain higher intracellular levels of talaporfin, which could have implications for optimizing PDT outcomes by prolonging the photosensitizer's presence at the target site nih.gov.

Immunological Modulations Induced by Talaporfin in Preclinical Models

Induction of Immunogenic Cell Death (ICD) by Talaporfin-Mediated Photodynamic Therapy

Photodynamic therapy with talaporfin has been shown to induce immunogenic cell death (ICD), a form of regulated cell death that stimulates an adaptive immune response against tumor antigens nih.govnih.gov. This process is critical for initiating the cascade of events that leads to systemic anti-tumor immunity. In preclinical models, Talaporfin-PDT has been observed to trigger the release and/or expression of damage-associated molecular patterns (DAMPs) researchgate.netnih.gov. DAMPs are endogenous molecules released from dying, stressed, or injured cells that act as danger signals to the immune system, thereby activating innate immunity nih.govnih.gov.

Key DAMPs induced by Talaporfin-PDT in preclinical studies include:

Calreticulin (B1178941) (CRT) : Its expression on the plasma membrane increases, acting as an "eat-me" signal for dendritic cells frontiersin.org.

High Mobility Group Box 1 (HMGB1)

Heat Shock Protein 90 (HSP90)

ATP : Released into the extracellular environment, it functions as a "find-me" signal for immune cells researchgate.net.

The induction of these DAMPs by Talaporfin-PDT suggests its role as an effective ICD inducer, which is a foundational element of its immunomodulatory properties researchgate.net. The types of cell death induced by talaporfin sodium-PDT (TS-PDT) in vitro include apoptosis, necrosis, and autophagy-associated cell death researchgate.netnih.gov.

Activation of Antigen-Presenting Cells (APCs)

The release of DAMPs and tumor antigens from cancer cells undergoing ICD creates a microenvironment that is conducive to the recruitment and activation of antigen-presenting cells (APCs), particularly dendritic cells (DCs).

Preclinical studies have demonstrated that Talaporfin-PDT can enhance the induction of a specific subset of conventional type I dendritic cells (cDC1s) that express the chemokine receptor XCR1 nih.govnih.govoup.com. These XCR-1+ DCs are crucial for cross-presenting tumor antigens to CD8+ T cells, a critical step in initiating a potent anti-tumor T cell response nih.gov. The induction of these specialized DCs has been observed in the proximal draining lymph nodes of tumors treated with Tal-PDT nih.govnih.govoup.com. The mechanism for this induction is thought to be linked to the induction of ferroptosis, a form of iron-dependent regulated cell death, in the tumor cells nih.govnih.govoup.com.

Systemic Anti-tumor Immune Responses

A significant finding from preclinical models is that the localized application of Talaporfin-PDT can lead to systemic anti-tumor immune responses, a phenomenon known as the abscopal effect nih.govnih.gov. This effect is characterized by the regression of untreated tumors at distant sites from the primary, irradiated tumor nih.gov. This systemic response is mediated by the activation and proliferation of tumor-specific T cells.

The activation of XCR-1+ dendritic cells by Talaporfin-PDT leads to the priming and activation of CD8+ cytotoxic T lymphocytes (CTLs) nih.gov. These CTLs are capable of recognizing and killing tumor cells. In bilateral tumor-bearing mouse models, treatment of one tumor with Tal-PDT resulted in the increased infiltration of tumor-antigen-specific CD8+ T cells in the untreated, distant tumor nih.gov. This demonstrates the generation of a systemic, T cell-mediated anti-tumor immune response nih.gov. Furthermore, the combination of Talaporfin-PDT with immune checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1 antibodies, has been shown to have synergistic effects, leading to enhanced tumor growth inhibition at both treated and distant sites nih.govresearchgate.netnih.gov. This is accompanied by an increase in CD8+ and CD4+ T cell expression levels in the tumor microenvironment nih.gov.

Recent preclinical findings have indicated that Talaporfin-PDT can lead to the systemic generation of precursor-exhausted CD8+ T cells (Tpex cells) nih.govnih.govoup.com. Tpex cells are a subset of TCF1+ precursor T cells that have stem-cell-like properties, enabling them to self-renew and proliferate, thus sustaining a long-term immune response bohrium.comnews-medical.net. These cells can differentiate into more functional, terminally exhausted CD8+ T cells within the tumor microenvironment news-medical.net. The generation of Tpex cells is considered a beneficial outcome for anti-tumor immunity, as it provides a renewable source of effector T cells nih.govoup.com. In the context of Talaporfin-PDT, the induction of XCR-1+ dendritic cells is believed to be essential for the generation of these Tpex cells nih.gov.

A crucial aspect of an effective anti-tumor immune response is the formation of immunological memory, which can provide long-term protection against tumor recurrence. Cell death induced by PDT can lead to the formation of immunological memory, which involves the activation of immune cells, the release of cytokines, and the infiltration of CD8+ T cells into the tumor nih.gov. The establishment of a systemic anti-tumor response mediated by CD8+ T cells following PDT is often accompanied by the induction of anti-tumor immune memory nih.gov. This suggests that the immunological cascade initiated by Talaporfin-PDT has the potential to lead to durable anti-tumor effects.

Data from Preclinical Models

| Finding | Model System | Key Outcome | Reference |

| Induction of Abscopal Effect | Bilateral tumor-bearing mice (BPmel-1 melanoma) | Tal-PDT on one tumor inhibited the growth of the untreated distant tumor. | nih.gov |

| Increased Tumor-Specific T Cells | Bilateral tumor-bearing mice (BPmel-1 melanoma with SIY antigen) | Increased number of SIY-specific CD8+ T cells in the distant tumor following Tal-PDT on the primary tumor. | nih.gov |

| Synergistic Effect with Anti-PD-L1 | Bilateral tumor-bearing mice (CT26 and MC38 colon carcinoma) | Combination of Tal-PDT and anti-PD-L1 antibody showed synergistic tumor growth inhibition on both treated and untreated sides. | nih.gov |

| Induction of XCR-1+ Dendritic Cells | MC38 tumor model | Increased XCR-1+ dendritic cells in the proximal draining lymph node after Tal-PDT and anti-PD-L1 combination therapy. | nih.gov |

| Generation of Tpex Cells | MC38 tumor model | Increased Tpex cells in the laser-untreated distant tumor with the combination of Tal-PDT and anti-PD-L1 antibody. | nih.gov |

| Induction of DAMPs | In vitro (Cell lines) | TS-PDT induced the release and/or expression of DAMPs such as CRT, HMGB1, HSP90, and ATP. | researchgate.net |

Abscopal Effect Research in Animal Models

Talaporfin-mediated photodynamic therapy (PDT) has been shown to induce systemic, tumor-specific immune responses in preclinical animal models, leading to an abscopal effect, where localized treatment of a primary tumor results in the regression of distant, untreated tumors. nih.govnih.gov This phenomenon is indicative of the induction of a robust anti-tumor immunity that can act systemically.

In bilateral tumor-bearing mouse models, the application of Talaporfin-PDT to a single tumor has resulted in the significant inhibition of growth in the untreated, contralateral tumor. nih.govnih.gov This abscopal effect is accompanied by the development of tumor antigen-specific immune reactions. nih.govnih.gov The underlying mechanism is believed to involve the induction of immunogenic cell death (ICD) in the treated tumor, which leads to the release of tumor antigens and danger signals that activate the host's immune system.

Furthermore, research has demonstrated that the combination of Talaporfin-PDT with immune checkpoint inhibitors, such as anti-PD-L1 antibodies, can synergistically enhance this abscopal effect. nih.govnih.gov In these combination therapy studies, synergistic anti-tumor effects were observed at both the laser-treated and the distant, untreated tumor sites. nih.govnih.gov This suggests that while Talaporfin-PDT can initiate a systemic anti-tumor immune response, checkpoint inhibitors can further unleash this response by blocking immunosuppressive signals.

The immunological changes associated with the Talaporfin-PDT-induced abscopal effect include the enhanced induction of XCR-1+ dendritic cells in the draining lymph nodes, which are crucial for cross-presenting tumor antigens to CD8+ T cells. nih.govnih.gov This, in turn, leads to the systemic generation of precursor-exhausted CD8+ T cells, which are vital for attacking and destroying tumor cells throughout the body. nih.govnih.gov

Table 1: Preclinical Studies on Talaporfin-PDT and the Abscopal Effect

| Animal Model | Tumor Type | Treatment | Key Findings |

|---|---|---|---|

| Bilateral tumor-bearing mice | Colon Carcinoma (CT26, MC38) | Talaporfin-PDT on one tumor | Inhibition of tumor growth on the untreated, contralateral side. nih.gov |

| Bilateral tumor-bearing mice | Colon Carcinoma (CT26, MC38) | Talaporfin-PDT + anti-PD-L1 mAb | Synergistic anti-tumor effects on both treated and untreated tumors. nih.gov |

Selective Accumulation in Tumor Cells Versus Immune Cells (e.g., T Cells)

A critical aspect of the immunological efficacy of Talaporfin-PDT is its differential accumulation in tumor cells compared to immune cells, particularly tumor-infiltrating T lymphocytes. nih.govnih.gov In vivo studies have demonstrated that talaporfin is selectively incorporated into tumor cells rather than into the T cells present within the tumor microenvironment. nih.govnih.gov

This selective uptake is highly beneficial as it allows for the targeted destruction of cancer cells while preserving the viability and function of anti-tumor T cells. nih.govnih.gov By minimizing damage to these crucial immune effectors, Talaporfin-PDT can promote a more effective and sustained anti-tumor immune response. The preservation of T cells is essential for mediating the abscopal effect and for the efficacy of combination therapies with immune checkpoint inhibitors. nih.gov

The precise mechanism for this selective accumulation is not fully elucidated, but it is hypothesized to be related to the higher metabolic rate and ATP production in cancer cells compared to T cells. nih.gov The uptake of talaporfin into cells may be mediated by processes such as endocytosis, which are more active in rapidly proliferating tumor cells. nih.govresearchgate.net

Table 2: Differential Uptake of Talaporfin in Preclinical Models

| Cell Type | Talaporfin Accumulation | Implication |

|---|---|---|

| Tumor Cells (in vivo) | High | Targeted tumor killing. nih.govnih.gov |

| Tumor-infiltrating T Cells (in vivo) | Minimal | Preservation of T cell function for anti-tumor immunity. nih.govnih.gov |

Release of Damage-Associated Molecular Patterns (DAMPs)

Talaporfin-PDT is known to induce a form of cell death that is immunologically active, in part through the release of damage-associated molecular patterns (DAMPs). researchgate.net DAMPs are endogenous molecules that are released from stressed, damaged, or dying cells and can signal to the innate immune system to initiate an inflammatory and immune response. nih.govresearchgate.netnih.govnih.gov

The induction of immunogenic cell death by Talaporfin-PDT in preclinical models of glioblastoma is characterized by the release of DAMPs. researchgate.net This release is a critical step in transforming the tumor microenvironment from an immunosuppressive state to one that is conducive to anti-tumor immunity. The released DAMPs can act as "danger signals" that recruit and activate antigen-presenting cells (APCs), such as dendritic cells, to the site of the treated tumor. These activated APCs can then process and present tumor antigens to T cells, leading to the generation of a tumor-specific adaptive immune response.

Calreticulin Expression and Translocation

A key hallmark of immunogenic cell death is the translocation of calreticulin (CRT) from the endoplasmic reticulum to the surface of the dying tumor cells. In preclinical studies, treatment with talaporfin sodium has been shown to increase the expression of CRT on the plasma membrane. researchgate.net Furthermore, immunofluorescence staining has revealed the translocation of CRT from the nucleus to the cytoplasm following talaporfin sodium-based PDT. researchgate.net

The surface exposure of CRT acts as a potent "eat-me" signal for dendritic cells and other phagocytes. This facilitates the engulfment of the dying tumor cells and the subsequent processing and presentation of tumor antigens. The upregulation and translocation of calreticulin are therefore crucial mechanisms by which Talaporfin-PDT enhances the immunogenicity of tumor cells, thereby contributing to the activation of anti-tumor immunity.

Advanced Research Methodologies and Experimental Models in Talaporfin Studies

In Vitro Cellular Models for Talaporfin Research

In vitro studies using cancer cell lines are fundamental for dissecting the molecular and cellular responses to talaporfin-mediated PDT. These models allow for controlled investigations into drug uptake, subcellular localization, mechanisms of cell death, and treatment resistance.

Research into the metabolic dynamics of talaporfin in carcinoma and sarcoma cell lines has revealed key mechanistic details. Studies show that talaporfin is taken up by cancer cells through both clathrin- and caveolae-dependent endocytosis, a process that requires significant intracellular ATP. nih.govresearchgate.net Once inside the cell, talaporfin co-localizes with early endosomes and is then transported to lysosomes, where it is ultimately degraded by lysosomal enzymes. nih.govresearchgate.net Notably, talaporfin does not co-localize with mitochondria. researchgate.net The uptake process is also influenced by K-Ras signaling, as its inhibition has been shown to reduce talaporfin accumulation in both carcinoma and sarcoma cells. nih.govresearchgate.net This detailed understanding of its intracellular trafficking provides new insights for enhancing the efficacy of PDT in these cancers. nih.gov

Interactive Table: Summary of Talaporfin Metabolism in Carcinoma and Sarcoma Cell Lines

| Feature | Finding | Citation |

|---|---|---|

| Uptake Mechanism | Clathrin- and caveolae-dependent endocytosis. | nih.govresearchgate.net |

| Energy Dependence | Requires high levels of intracellular ATP. | nih.gov |

| Regulatory Pathway | K-Ras signaling activation is involved in uptake. | nih.govresearchgate.net |

| Intracellular Trafficking | Translocates from early endosomes to lysosomes. | nih.govresearchgate.net |

| Subcellular Localization | Co-localizes with early endosomes and lysosomes; not with mitochondria. | researchgate.net |

| Elimination | Degraded by lysosomal enzymes. | nih.gov |

Talaporfin-mediated PDT has demonstrated significant tumor-cell-killing effects across several malignant glioma cell lines in a manner that is dependent on both talaporfin concentration and the duration of light exposure. mdpi.com The primary mechanism of cell death involves the induction of both apoptosis and necrosis, driven by the generation of singlet oxygen. mdpi.com Research has utilized various standard glioblastoma cell lines, including U251, A172, and T98G, to establish these cytocidal effects. preprints.org More recent investigations have focused on glioma stem cells (GSCs), which are known for their treatment resistance. preprints.org Studies using patient-derived GSC lines, such as MGG8, aim to determine if talaporfin-PDT can effectively eliminate these resilient cells by assessing mitochondrial dysfunction and subsequent cell death pathways. preprints.org

Interactive Table: Glioma Cell Lines in Talaporfin Research

| Cell Line | Type | Key Finding | Citation |

|---|---|---|---|

| C6 | Rat Glioma | Used in preclinical studies demonstrating PDT-induced apoptosis and necrosis. | mdpi.comnih.gov |

| U251, A172, T98G | Human Glioblastoma | Standard lines showing dose- and time-dependent cell death post-PDT. | preprints.org |

| MGG8 | Human Glioma Stem Cell | Used to evaluate PDT efficacy against treatment-resistant stem cells. | preprints.org |

Preclinical studies have validated the anti-tumor effects of talaporfin-mediated PDT (t-PDT) on human ESCC cells. Research demonstrates that talaporfin is incorporated almost equally among various ESCC cell lines, regardless of their differentiation grade. nih.gov The cytotoxic impact of t-PDT is potent, inducing robust apoptosis characterized by cell shrinkage, nuclear fragmentation, and the appearance of annexin (B1180172) V-positive cells. nih.gov This apoptotic response is directly linked to the concurrent generation of reactive oxygen species (ROS) and the induction of DNA double-strand breaks. nih.gov Furthermore, t-PDT has been shown to effectively suppress anchorage-independent cell growth, a key hallmark of malignancy. nih.gov

A significant advantage of talaporfin-PDT is its effectiveness against cancer cells that have developed resistance to conventional chemotherapy. Studies have shown that t-PDT induces potent cytotoxicity in ESCC cell lines that are resistant to 5-fluorouracil (5-FU), a commonly used chemotherapeutic agent. nih.gov This effect is independent of the cells' chemoresistance status. nih.gov

In a different approach known as "photodynamic priming," non-cytotoxic t-PDT is used not to kill cancer cells directly but to increase their sensitivity to other treatments. nih.gov Research on the undifferentiated gastric cancer cell line HGC27 demonstrated that non-cytotoxic t-PDT could enhance the efficacy of the anticancer drug SN-38. nih.govnih.gov This synergistic effect was linked to the reduced expression of C-X-C chemokine receptor type 4 (CXCR4), a marker associated with cancer stem-like properties and drug resistance. nih.govnih.gov These findings suggest that talaporfin can be used to overcome treatment resistance and improve the outcomes of subsequent therapies. nih.gov

Interactive Table: Talaporfin Efficacy in Chemoresistant Cell Lines

| Cell Line | Cancer Type | Resistance Profile | Talaporfin-PDT Effect | Citation |

|---|---|---|---|---|

| Various ESCC lines | Esophageal Squamous Cell Carcinoma | Resistant to 5-fluorouracil (5-FU) | Induced potent cytotoxicity and apoptosis. | nih.gov |

| HGC27 | Undifferentiated Gastric Cancer | General treatment resistance | Non-cytotoxic PDT enhanced sensitivity to SN-38 by reducing CXCR4 expression. | nih.govnih.gov |

While much research focuses on the intracellular actions of talaporfin, its effects on the extracellular environment and intercellular interactions are also critical. Upon light activation, talaporfin generates ROS, which can oxidize various substrates in the immediate vicinity, affecting cellular functions and leading to cell death. patsnap.com In culture systems, this extends to the tumor microenvironment. For instance, studies on human umbilical vein endothelial cells (HUVECs) have simulated the vascular shutdown effect of talaporfin-PDT. mdpi.com This research shows that t-PDT induces the destruction of endothelial tubes, depolymerization of microtubules, and the formation of F-actin stress fibers, ultimately disrupting the vascular network that supports tumors. mdpi.com These in vitro models are crucial for understanding the dual action of talaporfin-PDT: direct killing of tumor cells and damage to the tumor vasculature. patsnap.commdpi.com

In Vivo Animal Models for Talaporfin Research (Excluding Human Trial Data)

Preclinical animal models are indispensable for evaluating the systemic effects, therapeutic efficacy, and biodistribution of talaporfin-PDT in a complex biological system. These studies bridge the gap between in vitro findings and clinical applications.

Various animal models have been employed to investigate talaporfin-PDT across different cancers:

Glioma Models: In a rat intracerebral glioma model using C6 cells, interstitial PDT (i-PDT) was shown to induce tumor necrosis near the light source and apoptosis at a distance, with the pattern of tissue injury correlating with light distribution. mdpi.comnih.gov A mouse allograft model, also with C6 cells, was used to determine that i-PDT induced apoptosis close to the light source and vascular effects like fibrin thrombus formation further away. nih.gov

Esophageal Cancer Models: In ESCC-xenografted tumors in NOD/SCID mice, t-PDT successfully suppressed tumor growth in a dose-dependent manner without causing significant side effects like skin damage. nih.gov Additionally, a canine model has been used in preclinical studies to assess tissue damage in the normal esophagus following photoactivation with talaporfin. kyoto-u.ac.jp

Gastric and Colon Cancer Models: A peritoneal metastasis model in nude mice using a gastric cancer cell line (MKN-45) showed that talaporfin accumulated at higher intensities in metastatic nodules than in the small intestine, demonstrating its potential for treating peritoneal dissemination. nih.gov To study vascular effects, a mouse xenograft model with the HCT116 colon cancer cell line was used, revealing that t-PDT significantly decreased tumor blood flow. mdpi.com

Immunological Models: To investigate the systemic immune response, bilateral tumor-bearing mouse models (melanoma) have been utilized. nih.gov These studies revealed that local talaporfin-PDT on one tumor could inhibit the growth of an untreated, distant tumor—an "abscopal effect." This was associated with an enhanced tumor-specific T-cell response. nih.gov A key finding from these models is that talaporfin is selectively incorporated into tumor cells rather than tumor-infiltrating T cells, allowing for targeted tumor killing while preserving the immune cells needed for a systemic anti-tumor response. nih.gov

Interactive Table: Summary of In Vivo Animal Models in Talaporfin Research

| Animal Model | Cancer Type/Cell Line | Focus of Study | Key Findings | Citation |

|---|---|---|---|---|

| Rat | Intracerebral Glioma (C6) | Efficacy of interstitial PDT (i-PDT) | Induced tumor necrosis and apoptosis correlated with light propagation. | mdpi.comnih.gov |

| Mouse (Allograft) | Subcutaneous Glioma (C6) | Tissue damage mechanisms of i-PDT | Induced both apoptosis and vascular effects (fibrin thrombus formation). | nih.gov |

| Mouse (NOD/SCID) | Esophageal Squamous Cell Carcinoma (ESCC) | Anti-tumor efficacy | Suppressed tumor growth in a dose-dependent manner. | nih.gov |

| Canine | Normal Esophagus | Preclinical safety | Assessed tissue damage in a normal, large animal model. | kyoto-u.ac.jp |

| Mouse (Nude) | Peritoneal Gastric Cancer (MKN-45) | Drug distribution and efficacy | Talaporfin preferentially accumulated in metastatic nodules over normal tissue. | nih.gov |

| Mouse (Xenograft) | Colon Cancer (HCT116) | Vascular effects | Significantly decreased tumor blood flow post-PDT. | mdpi.com |

| Mouse (Bilateral Tumor) | Melanoma | Immunological effects | Local PDT induced a systemic, T-cell-mediated abscopal effect. | nih.gov |

Bilateral Tumor-Bearing Mouse Models

Bilateral tumor-bearing mouse models are instrumental in studying the systemic, or "abscopal," effects of talaporfin-mediated photodynamic therapy (PDT). In this model, tumors are established on both flanks of a mouse, but only one tumor is subjected to PDT treatment. This setup allows researchers to observe the effects of a localized therapy on a distant, untreated tumor.

Studies utilizing this model have demonstrated that local Talaporfin-PDT on a primary tumor can inhibit the growth of the untreated tumor on the opposite side. nih.gov This phenomenon is linked to the induction of a tumor-specific immune response. nih.gov Research has shown that Talaporfin-PDT can enhance the infiltration of tumor-specific CD8+ T cells into the distant, untreated tumor, suggesting a systemic anti-tumor immune activation. nih.gov Furthermore, combining Talaporfin-PDT with immune checkpoint inhibitors, such as anti-PD-L1 antibodies, has been shown to produce synergistic antitumor effects on both the treated and untreated tumors. nih.gov Mechanistic investigations in these models have pointed towards the induction of immunogenic cell death, such as ferroptosis, in the treated tumor cells, which is believed to be essential for the observed abscopal effects. nih.gov

A key finding from these models is that talaporfin appears to be selectively incorporated into tumor cells rather than tumor-infiltrating T cells. nih.gov This selectivity allows for the targeted destruction of cancer cells while preserving the T cells that are crucial for mounting an effective anti-tumor immune response. nih.gov

| Model Feature | Observation with Talaporfin-PDT | Implication |

| Untreated Distant Tumor | Growth inhibition | Induction of a systemic anti-tumor (abscopal) effect |

| Immune Cell Infiltration | Increased tumor-specific CD8+ T cells in distant tumor | Activation of systemic anti-tumor immunity |

| Combination Therapy | Synergistic effects with anti-PD-L1 antibody | Enhanced therapeutic efficacy |

| Cellular Mechanism | Induction of ferroptosis in cancer cells | Triggers immunogenic cell death |

| Photosensitizer Selectivity | Preferential uptake by tumor cells over T cells | Spares immune cells for anti-tumor response |

Xenografted Tumor Models (e.g., ESCC-xenografted tumors)

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are widely used to assess the direct anti-tumor efficacy of talaporfin-PDT on specific human cancers. Studies using human esophageal squamous cell carcinoma (ESCC) xenografts have been particularly informative.

In these models, talaporfin-PDT has been shown to potently suppress the growth of ESCC-xenografted tumors in vivo. nih.gov The anti-tumor effect is often dose-dependent with respect to the administered talaporfin sodium. nih.gov Importantly, this therapeutic effect has been observed in ESCC cells with varying grades of differentiation and even in those resistant to conventional chemotherapy agents like 5-fluorouracil. nih.gov Histological analysis of treated tumors reveals significant cancer cell death, validating the cytotoxic potential of the therapy. nih.gov These preclinical studies provide a strong translational rationale for the clinical use of talaporfin-PDT in treating ESCC. nih.govresearchgate.netmdpi.com

Brain Tumor Models (e.g., C6 glioblastoma in rats)

The aggressive and infiltrative nature of brain tumors like glioblastoma necessitates specialized animal models for therapeutic evaluation. The C6 glioblastoma model in rats, where C6 glioma cells are stereotactically implanted into the brain, is a commonly used model for this purpose. nih.govmdpi.comnih.gov

Research using this model to evaluate talaporfin-PDT has provided detailed insights into the histological changes that occur within the tumor and surrounding brain tissue post-treatment. nih.gov Following PDT, examinations have revealed evidence of both coagulation necrosis and apoptosis within the glioma tissue. nih.govmdpi.com One hour after treatment, signs of cell death, such as foamy changes in the cytoplasm and the disappearance of tumor cell processes, are observable. nih.gov Over the subsequent hours, there is an increased expression of cell death markers, indicating the progression of apoptosis in the remaining tumor cells. nih.gov These models are crucial for understanding the therapeutic effect of talaporfin-PDT on brain tumor tissue and for optimizing treatment parameters to maximize tumor destruction while minimizing damage to adjacent healthy brain tissue. nih.govnih.gov

| Time Post-PDT | Histological Observation in C6 Glioma Model |

| 1 Hour | Coagulation necrosis, foamy cytoplasm, disappearance of tumor cell processes |

| 3 Hours | Increased expression of M30 cytodeath marker in residual tumor cells |

| 6 Hours | Strong positivity for M30 cytodeath marker in swollen tumor cells |

Lymph Node Metastasis Mouse Models

Investigating the efficacy of diagnostic and therapeutic strategies for metastatic cancer requires models that replicate the spread of cancer to regional lymph nodes. Mouse models of lymph node metastasis, often generated using human cancer cell lines like HT29 (human colon cancer), are used to study the potential of talaporfin. chitose.ac.jp

In these models, researchers have explored the use of talaporfin for photodynamic diagnosis (PDD). chitose.ac.jp By administering talaporfin and then exciting it with a specific wavelength of light, it is possible to detect fluorescence emitted from metastatic deposits in the lymph nodes. chitose.ac.jp Studies have confirmed the accumulation of talaporfin in metastatic lymph nodes, with fluorescence being successfully measured. chitose.ac.jp This approach can be combined with other imaging agents, like Indocyanine green (ICG), to improve the identification of lymph nodes. chitose.ac.jp Such models are vital for developing and validating new methods for detecting lymph node metastases, a critical factor in cancer staging and treatment planning. chitose.ac.jp

Vascular Shutdown Models

A significant mechanism of action for photodynamic therapy is the destruction of the tumor's blood supply, a process known as vascular shutdown. In vivo models are essential to study this effect.

Spectroscopic and Imaging Techniques in Talaporfin Research

Advanced spectroscopic and imaging techniques are indispensable for visualizing the behavior of talaporfin within biological systems. These methods allow for the tracking of the photosensitizer's distribution, its localization within cells, and its interaction with its microenvironment.

Confocal Fluorescence Microscopy for Subcellular Localization

Confocal fluorescence microscopy is a high-resolution imaging technique that enables the three-dimensional reconstruction of fluorescently labeled specimens. It is a critical tool for determining the precise subcellular location of photosensitizers like talaporfin, which is crucial for understanding their mechanism of action.

Flow Cytometry for Uptake Analysis

Flow cytometry is a powerful technique utilized to quantify the uptake of Talaporfin into cells. This method measures the fluorescence intensity of individual cells, which correlates with the intracellular concentration of the photosensitizer.

Detailed Research Findings: Studies have demonstrated that Talaporfin is incorporated into various cancer cell lines in a dose-dependent manner. nih.govnih.gov For instance, in esophageal squamous cell carcinoma (ESCC) cells, the mean fluorescence intensity, representing Talaporfin uptake, increases with higher concentrations of the compound administered over a 24-hour period. nih.govnih.gov This uptake is not significantly affected by the cell type among different ESCC lines, suggesting a common mechanism of internalization. nih.gov

The mechanism of Talaporfin uptake has been identified as an active transport process, specifically involving both clathrin- and caveolae-dependent endocytosis. nih.gov This process is energy-dependent, as evidenced by the significant reduction in Talaporfin uptake when intracellular ATP synthesis is inhibited. nih.gov Investigations have shown that after incubation, intracellular Talaporfin levels increase in various cancer cell lines. nih.gov The process is dynamic, with a subsequent decrease in intracellular concentrations observed 24 hours after the removal of extracellular Talaporfin. nih.gov

Table 1: Summary of Flow Cytometry Findings on Talaporfin Uptake

| Cell Line | Key Findings | Reference |

| Esophageal Squamous Cell Carcinoma (ESCC) | Uptake is dose-dependent. | nih.govnih.gov |

| Carcinoma and Sarcoma Cell Lines | Uptake is mediated by clathrin- and caveolae-dependent endocytosis. | nih.gov |

| Carcinoma and Sarcoma Cell Lines | The uptake process is ATP-dependent. | nih.gov |

| Various Cancer Cell Lines | Intracellular levels increase upon incubation and decrease after removal of extracellular Talaporfin. | nih.gov |

Fluorescence Microspectrometry for Intracellular Accumulation

Fluorescence microspectrometry, particularly through the use of confocal microscopy, is instrumental in visualizing the subcellular localization of Talaporfin. By co-localizing the fluorescence of Talaporfin with that of organelle-specific fluorescent probes, researchers can pinpoint its accumulation sites within the cell.

Detailed Research Findings: Upon cellular uptake, Talaporfin has been observed to accumulate predominantly in lysosomes and early endosomes. nih.gov This localization is consistent across various carcinoma and sarcoma cell lines. nih.gov The fluorescence of Talaporfin appears as granular patterns within the cytoplasm, indicative of its containment within these vesicular structures. researchgate.net Studies on malignant glioma cells have also confirmed the cytoplasmic localization of Talaporfin's red fluorescence. nih.gov The intensity of this fluorescence has been noted to be particularly strong along the vascular endothelium within tumor tissues. nih.gov

Fluorescence Lifetime Imaging (FLIM)

Fluorescence Lifetime Imaging (FLIM) is an advanced imaging technique that measures the decay rate of fluorescence from a fluorophore, such as Talaporfin. This lifetime is sensitive to the molecule's local microenvironment, providing insights into factors like pH, ion concentration, and molecular binding, independent of the fluorophore's concentration.

Detailed Research Findings: FLIM studies have revealed that the fluorescence lifetime of Talaporfin differs between normal and cancerous cells. This suggests that the intracellular environments surrounding the photosensitizer in these two cell types are distinct. The quenching rate of Talaporfin's fluorescence intensity upon photoirradiation is significantly faster in cancer cells compared to normal cells, which is attributed to a more excessive generation of reactive oxygen species (ROS) in cancer cells.

Table 2: Fluorescence Lifetime Characteristics of Talaporfin

| Cell Type | Observation | Implication |

| Cancer Cells vs. Normal Cells | Different fluorescence lifetimes observed. | The intracellular environments surrounding Talaporfin are different. |

| Cancer Cells | Faster quenching of fluorescence upon photoirradiation. | Excessive generation of reactive oxygen species (ROS). |

Oxygen Partial Pressure Distribution Measurement in Vitro

The efficacy of photodynamic therapy (PDT) with Talaporfin is critically dependent on the presence of molecular oxygen to generate cytotoxic ROS. Therefore, measuring the partial pressure of oxygen (pO2) in the cellular microenvironment during PDT is crucial for understanding and optimizing the therapeutic effect.

Detailed Research Findings: In vitro studies utilizing oxygen microelectrodes have been conducted to measure oxygen consumption in lung tumor cell cultures during Talaporfin-mediated PDT. These experiments have shown that oxygen is consumed during the production of ROS and singlet oxygen upon laser irradiation. The rate of oxygen consumption was found to be higher with increased concentrations of Talaporfin. This localized oxygen depletion, or hypoxia, can in turn stimulate the production of factors like vascular endothelial growth factor (VEGF), which may influence post-treatment tumor recurrence. These findings underscore the importance of maintaining an adequate oxygen supply during PDT to enhance its cytotoxic efficiency.

Transdermal Fluorescence Measurement Systems for Photosensitizer Concentration

Non-invasive methods for monitoring the concentration of photosensitizers in the skin are valuable for assessing the risk of cutaneous photosensitivity, a common side effect of PDT.

Detailed Research Findings: A transdermal fluorescence measurement system has been developed and clinically studied to evaluate the concentration of Talaporfin sodium in skin tissue. jst.go.jp This system utilizes a blue light-emitting diode (LED) with a wavelength of 409 ± 16 nm to excite the Soret band absorbance peak of Talaporfin. jst.go.jp The resulting fluorescence is then measured to estimate the relative concentration of the photosensitizer in the skin. jst.go.jp This technology allows for the non-invasive, time-sequential monitoring of Talaporfin clearance from the skin, which can help in determining the period during which patients are at a high risk for photosensitivity. jst.go.jpjst.go.jp

Computational and Simulation Approaches

Computational methods, including molecular dynamics simulations, offer a powerful avenue for investigating the behavior of Talaporfin at the molecular level. These approaches can provide insights that are often difficult to obtain through experimental means alone.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the conformational dynamics, interactions, and thermodynamics of molecules like Talaporfin in various biological environments.

Detailed Research Findings: While specific molecular dynamics simulation studies focused exclusively on Talaporfin are not extensively documented in the provided context, this methodology is widely applied in drug discovery and for similar photosensitizers like temoporfin. biorxiv.orgmdpi.com For these related compounds, MD simulations have been used to investigate their interactions with biological membranes, predicting their localization and orientation within lipid bilayers. biorxiv.org Such simulations can also be employed to study the aggregation behavior of photosensitizer molecules and their encapsulation within drug delivery systems, such as cyclodextrins, to improve solubility and bioavailability. biorxiv.org The application of MD simulations to Talaporfin would similarly allow for the exploration of its interactions with cellular components at an atomic level, complementing experimental data on its uptake and localization.

In Silico Pharmacokinetics Modeling (for distribution dynamics)

While specific in silico pharmacokinetic models for Talaporfin are not extensively detailed in publicly available literature, the methodology is well-established for similar photosensitizers, such as Temoporfin. These computational models are invaluable for simulating and predicting the distribution dynamics of a drug within the body. tum.de

Physiologically-based pharmacokinetic (PBPK) modeling, for instance, can be used to create a virtual representation of the body's compartments (organs and tissues) and simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound. dntb.gov.uanih.gov For a drug like Talaporfin, such models could predict its accumulation in tumor tissues versus healthy organs, a critical factor for effective PDT. nih.gov These models integrate data from in vitro experiments, such as drug release and particle characterization, to provide a more accurate simulation of the in vivo situation. tum.de The development of such a model for Talaporfin would be a significant step in optimizing treatment protocols by providing a deeper understanding of its biodistribution over time.

A study on the distribution of Talaporfin in a mouse model of peritoneal metastasis of gastric cancer provides the type of experimental data that can inform and validate in silico models. The research tracked the accumulation of Talaporfin in metastatic nodules and normal organs, demonstrating higher concentrations in the nodules. nih.gov This kind of data is essential for building and refining predictive computational models.

Table 1: Key Parameters in In Silico Pharmacokinetic Modeling

| Parameter | Description | Relevance to Talaporfin |

| Drug Physicochemical Properties | Molecular weight, solubility, lipophilicity. | Influences absorption and distribution across biological membranes. |

| Physiological Parameters | Organ blood flow, tissue volumes, enzyme levels. | Determines the rate and extent of drug distribution and metabolism in different body compartments. |

| In Vitro Data | Plasma protein binding, cell permeability, metabolic stability. | Provides foundational data for the model's predictions of drug behavior in the body. |

| Administration Route | Intravenous, oral, etc. | Affects the initial absorption and subsequent distribution profile of the drug. |

Genetic and Molecular Biology Techniques

Gene Expression Analysis (e.g., RNA-seq)

Gene expression analysis is a powerful tool to understand the cellular response to Talaporfin-mediated photodynamic therapy (PDT). While large-scale RNA-sequencing (RNA-seq) studies on Talaporfin are not widely reported, more targeted gene expression analyses have provided valuable insights.

One study investigated the expression of stress response genes in rat malignant meningioma cells following Talaporfin-PDT. The findings revealed a significant increase in the mRNA expression of heme oxygenase-1 (HO-1), encoded by the Hmox1 gene, at 3 and 6 hours post-treatment. medchemexpress.com This upregulation suggests that HO-1 may play a protective role in the cancer cells against the cytotoxic effects of Talaporfin-PDT. medchemexpress.com

Another study utilized quantitative reverse transcription PCR (qRT-PCR) and Western blotting to analyze changes in the expression of drug resistance markers in an undifferentiated gastric cancer cell line. researchgate.net This research demonstrated that non-cytotoxic Talaporfin-PDT could reduce the expression of C-X-C chemokine receptor type 4 (CXCR4), a marker associated with cancer stem-like properties. researchgate.net These findings highlight the potential of Talaporfin-PDT to modulate gene expression in ways that could enhance the efficacy of other cancer therapies. researchgate.net

Table 2: Gene Expression Changes Following Talaporfin-PDT

| Gene/Protein | Cell Line | Method of Analysis | Observed Change | Implication |

| Heme Oxygenase-1 (HO-1) | Rat Malignant Meningioma KMY-J | Not specified (mRNA expression) | Upregulation | Potential protective response in cancer cells. medchemexpress.com |

| CXCR4 | Undifferentiated Gastric Cancer HGC27 | qRT-PCR, Western Blotting | Downregulation | Enhanced sensitivity to chemotherapy. researchgate.net |

Immunofluorescence Staining (e.g., Calreticulin)

Immunofluorescence staining is a key technique for visualizing the subcellular localization of proteins and cellular processes. In the context of PDT, it is particularly important for identifying markers of immunogenic cell death (ICD), a type of apoptosis that stimulates an anti-tumor immune response. A hallmark of ICD is the translocation of calreticulin (B1178941) from the endoplasmic reticulum to the cell surface.

Evaluation of DNA Damage (e.g., DNA double-strand breaks)

The generation of reactive oxygen species (ROS) during Talaporfin-PDT can lead to various forms of cellular damage, including DNA damage. The most severe type of DNA lesion is the double-strand break (DSB).

A preclinical study on esophageal squamous cell carcinoma (ESCC) cells demonstrated that Talaporfin-PDT induces DNA double-strand breaks. researchgate.net This was evaluated by staining for the phosphorylated form of the histone H2A variant, known as γ-H2AX, which is a well-established marker for DSBs. researchgate.net The study utilized an OxiSelect™ DNA Double-Strand Break Staining Kit and fluorescence microscopy to visualize the increase in γ-H2AX foci in the nuclei of treated cells. researchgate.net The induction of these DSBs was found to be dependent on the dose of Talaporfin sodium, correlating with increased intracellular ROS levels and apoptosis. researchgate.net

Table 3: Findings on DNA Damage Induced by Talaporfin-PDT

| Cell Line | Method | Key Finding | Significance |

| Esophageal Squamous Cell Carcinoma (TE-11R) | OxiSelect™ DNA Double-Strand Break Staining Kit (staining for γ-H2AX) | Dose-dependent increase in DNA double-strand breaks. researchgate.net | Indicates a direct cytotoxic mechanism of Talaporfin-PDT involving severe DNA damage. researchgate.net |

Protein-Protein Interaction Studies

Understanding the interactions between Talaporfin and various proteins is essential for a complete picture of its mechanism of action, distribution, and potential off-target effects. While comprehensive protein-protein interaction studies for Talaporfin are limited, research has focused on its binding to serum proteins, which significantly influences its pharmacokinetics.

One study investigated the binding of Talaporfin sodium to serum proteins such as albumin, high-density lipoprotein (HDL), and low-density lipoprotein (LDL) under different conditions. medchemexpress.com Using ultrafiltration and absorbance measurements, the study found that the binding ratio of Talaporfin to these proteins is affected by temperature, which in turn influences the photocytotoxicity of the treatment. medchemexpress.com

Computational methods like molecular docking and molecular dynamics simulations are powerful tools for predicting and analyzing protein-ligand interactions at an atomic level. Although not yet extensively applied to Talaporfin, these techniques have been used to identify the binding pockets of a similar photosensitizer, chlorin (B1196114) e6, in human serum albumin (HSA). Such in silico approaches could be instrumental in identifying potential protein binding partners of Talaporfin and elucidating the molecular basis of these interactions.

Research on Talaporfin Derivatives and Nanotechnology Formulations

Design and Synthesis of Novel Talaporfin Analogs

The design and synthesis of novel photosensitizer analogs aim to improve properties such as tumor selectivity, phototoxicity, and pharmacokinetic profiles. Talaporfin itself is a derivative of chlorophyll-a and L-aspartic acid, with its structure precisely identified as the 13¹-aspartylchlorin-e6 derivative. researchgate.netnih.govmdpi.com This aspartic acid conjugation is a fundamental design element that contributes to its increased selectivity for tumor tissues and rapid clearance from normal tissues, distinguishing it from its precursor, chlorin-e6. uni.lu

Efforts in developing "third-generation PDT" photosensitizers involve synthesizing chemically modified chlorins to enhance cancer cell-selective accumulation. cabidigitallibrary.orgnih.govwikiwand.com For instance, glucose-conjugated chlorins, such as G-chlorin (a chlorin (B1196114) conjugated with four glucose molecules), have been developed to exploit the Warburg effect, where cancer cells exhibit higher glucose consumption. cabidigitallibrary.orgwikiwand.com Preclinical studies have demonstrated that G-chlorin exhibits significantly stronger antitumor effects and is 20 to 50 times more cytotoxic than talaporfin in gastric and colon cancer cells. cabidigitallibrary.orgwikiwand.comwikipedia.org

Beyond direct modifications of talaporfin, researchers have explored other chlorin-based derivatives. Amino acid conjugates of chlorin p6 ethers, for example, have been synthesized and evaluated for their in vitro PDT antitumor activity. acs.org Notably, compound 6d, an amino acid conjugate of chlorin p6 ether, demonstrated significantly higher phototoxicity compared to talaporfin, showing a 31-fold increase in antitumor potency against A549 cells and a 24-fold increase against B16-F10 cells. acs.org Similarly, amino acid derivatives of pyropheophorbide-a ethers have been synthesized and found to possess stronger in vitro and in vivo PDT antitumor efficacy than talaporfin. citeab.com

Conjugation Strategies for Enhanced Biological Interactions

Nanoparticle-Based Delivery Systems for Talaporfin

Nanotechnology-based delivery systems are extensively explored to overcome limitations of photosensitizers like poor bioavailability and non-specific distribution, thereby improving their therapeutic index. patsnap.com Nanoparticles enhance the solubility of hydrophobic photosensitizers and facilitate their selective accumulation in target tissues, often leveraging the enhanced permeability and retention (EPR) effect in tumors. patsnap.com Studies have shown that talaporfin sodium is taken up by tumor cells through endocytosis and subsequently accumulates in lysosomes. This uptake mechanism is mediated by clathrin- and caveolae-dependent endocytosis and is dependent on intracellular ATP.

Micellar Formulations

Polymeric micelles are recognized for their suitability in delivering poorly water-soluble drugs in a targeted manner. While general principles suggest their potential for photosensitizers by enhancing solubility and facilitating passive targeting, specific detailed research findings on micellar formulations solely for talaporfin are limited in the provided literature. However, micelles have been successfully used for other photosensitizers, demonstrating improved luminescence and tumor selectivity by enhancing accumulation in tumor tissues.

Liposomal Encapsulation

Liposomes, composed of concentric phospholipid spheres with single or multiple bilayers, are widely used for drug encapsulation due to their biocompatibility and ability to provide sustained release. wikiwand.com The inclusion of cholesterol in liposomal structures can increase bilayer rigidity, which helps to prevent the premature permeation of encapsulated photosensitizers. wikiwand.com

Research has explored liposomal encapsulation of talaporfin sodium. For instance, liposomes co-encapsulating talaporfin sodium (TPS) and gemcitabine (B846) (GEM) have been evaluated for their cytotoxic activity against EMT6/P breast cancer cells. nih.gov These liposomes were formulated with a specific molar ratio of lipids: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), cholesterol (CHOL), and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000) at 85:10:5:5. nih.gov Furthermore, liposomes encapsulating both calcein (B42510) (a water-soluble model drug) and talaporfin sodium have demonstrated effective light-triggered content release. Liposomal encapsulation is also known to enhance the drug's stability and bioavailability.